3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea

CAS No.: 1036479-31-8

Cat. No.: VC3354593

Molecular Formula: C13H14N4O

Molecular Weight: 242.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1036479-31-8 |

|---|---|

| Molecular Formula | C13H14N4O |

| Molecular Weight | 242.28 g/mol |

| IUPAC Name | 1-(3-aminophenyl)-3-(pyridin-4-ylmethyl)urea |

| Standard InChI | InChI=1S/C13H14N4O/c14-11-2-1-3-12(8-11)17-13(18)16-9-10-4-6-15-7-5-10/h1-8H,9,14H2,(H2,16,17,18) |

| Standard InChI Key | YUOZHKNBWCCBKR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NCC2=CC=NC=C2)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

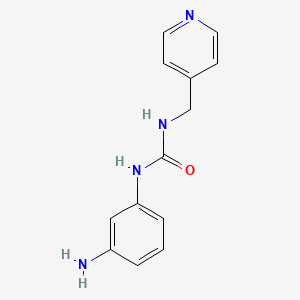

3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea contains three key structural components that define its chemical behavior:

-

A urea linkage (-NH-CO-NH-) serving as the central connecting element

-

A 3-aminophenyl group attached to one nitrogen of the urea moiety

-

A pyridin-4-ylmethyl group attached to the other nitrogen of the urea moiety

This arrangement creates a molecule with multiple hydrogen bond donors and acceptors, including the urea carbonyl oxygen, urea nitrogen atoms, pyridine nitrogen, and the amino group on the phenyl ring. These features likely contribute to its solubility profile and potential biological interactions.

Physical Properties

Based on structural analysis, the following physical properties can be anticipated for 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | 242.28 g/mol | Calculated from molecular formula C13H14N4O |

| Physical State | Solid at room temperature | Typical for urea derivatives with similar molecular weight |

| Solubility | Moderate solubility in polar organic solvents; limited water solubility | Presence of both hydrophilic and hydrophobic structural elements |

| Melting Point | 180-220°C (estimated) | Comparable to related urea derivatives |

| LogP | 1.2-1.8 (estimated) | Balance of lipophilic aromatic rings and hydrophilic functional groups |

Chemical Reactivity

The compound presents several reactive sites:

-

The amino group on the phenyl ring can participate in nucleophilic reactions, including acylation and alkylation

-

The urea moiety can engage in hydrogen bonding interactions

-

The pyridine nitrogen provides a weakly basic site that can interact with acids

Synthesis Methods

Purification Techniques

Purification of the synthesized compound would typically involve:

-

Recrystallization from appropriate solvent systems

-

Column chromatography using silica gel

-

Potential use of acid-base extraction to leverage the basic properties of the amino and pyridine groups

Structure-Activity Relationship Considerations

Several structural features may influence biological activity:

-

The position of the amino group on the phenyl ring (meta position) affects electronic distribution

-

The length and flexibility of the linkage between the pyridine and urea moiety impacts binding site fit

-

The presence of hydrogen bond donors and acceptors facilitates specific target interactions

Research Applications

Medicinal Chemistry Applications

Compounds with structural similarity to 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea have been explored for:

-

Development of kinase inhibitors for cancer treatment

-

Creation of receptor modulators for neurological disorders

-

Design of anti-inflammatory agents targeting specific signaling pathways

Chemical Biology Tools

Beyond therapeutic applications, the compound may serve as:

-

A chemical probe for studying specific biological pathways

-

A building block for more complex molecules

-

A model compound for investigating structure-activity relationships

Comparison with Related Compounds

Structural Analogs

The search results provide information on a related compound, 1-(3-Methoxyphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, which shares some structural similarities but also exhibits important differences:

Functional Group Impact

The different functional groups present in these related compounds likely result in distinct properties:

-

The amino group in 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea provides a reactive site for further derivatization and additional hydrogen bonding capability

-

The methoxy group in the related compound contributes to lipophilicity and offers different electronic properties

-

The additional nitrogen atoms in the pyridazine ring of the related compound may provide more complex hydrogen bonding patterns

Future Research Directions

Based on the structural features of 3-(3-Aminophenyl)-1-(pyridin-4-ylmethyl)urea, several research avenues warrant exploration:

-

Comprehensive structure-activity relationship studies to optimize binding to specific targets

-

Investigation of the impact of substitutions on the amino group

-

Exploration of linker modifications between the urea and pyridine moieties

-

Development of more water-soluble derivatives for improved pharmacokinetic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume